molecular formula C24H23NO7 B15288092 (2RS,3RS)-3-(2-Ethoxyphenoxy)-2-hydroxy-1-(4-nitrobenzoyloxy)-3-phenylpropane

(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-hydroxy-1-(4-nitrobenzoyloxy)-3-phenylpropane

Cat. No.: B15288092
M. Wt: 437.4 g/mol
InChI Key: WDILXXVWAWRMBW-UHFFFAOYSA-N
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Description

(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-hydroxy-1-(4-nitrobenzoyloxy)-3-phenylpropane is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2RS,3RS)-3-(2-Ethoxyphenoxy)-2-hydroxy-1-(4-nitrobenzoyloxy)-3-phenylpropane typically involves multiple steps, including the formation of the phenoxy and nitrobenzoyloxy groups. Common synthetic routes may involve:

    Formation of the Ethoxyphenoxy Group: This step might involve the reaction of 2-ethoxyphenol with an appropriate halide under basic conditions.

    Formation of the Nitrobenzoyloxy Group: This step could involve the esterification of 4-nitrobenzoic acid with a suitable alcohol.

    Coupling Reactions: The final step would involve coupling the intermediate products to form the target compound, possibly using a catalyst and specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-hydroxy-1-(4-nitrobenzoyloxy)-3-phenylpropane can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The phenoxy and nitrobenzoyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy or nitrobenzoyloxy derivatives.

Scientific Research Applications

Chemistry

    Catalysis: This compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the synthesis of advanced materials.

Biology

    Biochemical Studies: Used as a probe to study enzyme interactions.

    Drug Development: Potential precursor for pharmaceutical compounds.

Medicine

    Therapeutic Agents: Investigated for its potential therapeutic properties.

    Diagnostic Tools: Used in the development of diagnostic assays.

Industry

    Polymer Synthesis: Utilized in the production of specialty polymers.

    Agriculture: Potential use in the formulation of agrochemicals.

Mechanism of Action

The mechanism of action of (2RS,3RS)-3-(2-Ethoxyphenoxy)-2-hydroxy-1-(4-nitrobenzoyloxy)-3-phenylpropane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2RS,3RS)-3-(2-Methoxyphenoxy)-2-hydroxy-1-(4-nitrobenzoyloxy)-3-phenylpropane
  • (2RS,3RS)-3-(2-Ethoxyphenoxy)-2-hydroxy-1-(4-chlorobenzoyloxy)-3-phenylpropane

Uniqueness

(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-hydroxy-1-(4-nitrobenzoyloxy)-3-phenylpropane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenoxy and nitrobenzoyloxy groups differentiate it from similar compounds, potentially leading to unique applications and mechanisms of action.

Properties

Molecular Formula

C24H23NO7

Molecular Weight

437.4 g/mol

IUPAC Name

[3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl] 4-nitrobenzoate

InChI

InChI=1S/C24H23NO7/c1-2-30-21-10-6-7-11-22(21)32-23(17-8-4-3-5-9-17)20(26)16-31-24(27)18-12-14-19(15-13-18)25(28)29/h3-15,20,23,26H,2,16H2,1H3

InChI Key

WDILXXVWAWRMBW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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